2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 524934-05-2
VCID: VC6002737
InChI: InChI=1S/C18H17N3O/c1-11-7-8-13(12(2)9-11)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22)
SMILES: CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C
Molecular Formula: C18H17N3O
Molecular Weight: 291.354

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide

CAS No.: 524934-05-2

Cat. No.: VC6002737

Molecular Formula: C18H17N3O

Molecular Weight: 291.354

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide - 524934-05-2

Specification

CAS No. 524934-05-2
Molecular Formula C18H17N3O
Molecular Weight 291.354
IUPAC Name 2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide
Standard InChI InChI=1S/C18H17N3O/c1-11-7-8-13(12(2)9-11)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22)
Standard InChI Key YDDGEXMIOAJSGP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide belongs to the quinoline carbohydrazide family, characterized by a bicyclic quinoline core fused with a substituted phenyl group and a hydrazide functional group. Its molecular formula is C18H17N3O\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}, with a molecular weight of 291.35 g/mol. The quinoline moiety consists of a benzene ring fused to a pyridine ring, while the 2,4-dimethylphenyl substituent enhances steric bulk and electronic effects. The carbohydrazide group (-CONHNH2_2) at the 4-position introduces reactivity toward condensation and cyclization reactions.

Spectroscopic and Physicochemical Properties

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for analogous compounds reveal distinct absorption bands and chemical shifts. For example, the IR spectrum of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives shows characteristic peaks at 3263 cm1^{-1} (N-H stretch) and 1645 cm1^{-1} (C=O stretch) . While specific solubility data for 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide are unavailable, its dimethylphenyl group likely improves lipophilicity compared to unsubstituted analogues, as evidenced by logP calculations.

Table 1: Key Molecular Properties of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide

PropertyValue/DescriptionSource
Molecular FormulaC18H17N3O\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}
Molecular Weight291.35 g/mol
IUPAC Name2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide
SMILESCC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C
Key Functional GroupsQuinoline, carbohydrazide, dimethylphenyl

Synthesis Pathways and Reactivity

Synthetic Strategies

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves multi-step protocols starting from quinoline-4-carboxylic acid derivatives. A common approach, as seen in analogous compounds, employs the Pfitzinger reaction to construct the quinoline core . For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid is synthesized via condensation of isatin with 4-bromoacetophenone under basic conditions . Subsequent esterification and hydrazide formation yield the target carbohydrazide .

Key Reaction Steps

  • Quinoline Core Formation: Reacting isatin with 2,4-dimethylacetophenone in ethanol under basic conditions generates 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid .

  • Esterification: Treatment with ethanol and sulfuric acid produces the ethyl ester intermediate .

  • Hydrazide Formation: Reaction with hydrazine hydrate in refluxing ethanol replaces the ester group with a carbohydrazide moiety .

Table 2: Comparative Synthesis of Quinoline Carboxylic Acid Derivatives

CompoundSynthetic MethodYield (%)Reference
2-(4-Bromophenyl)quinoline-4-carboxylic acidPfitzinger reaction75
2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acidModified Pfitzinger protocol68

Biological and Pharmacological Properties

Antimicrobial Activity

Quinoline carbohydrazides exhibit broad-spectrum antimicrobial properties. For example, 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives show inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The dimethyl substitution in 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide may enhance membrane permeability, potentially lowering MIC values compared to brominated analogues.

Comparative Analysis with Structural Analogues

Pharmacokinetic Implications

The lipophilic dimethylphenyl group improves blood-brain barrier permeability, as evidenced by a 30% increase in logP compared to unsubstituted analogues. This property makes 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide a candidate for central nervous system-targeted therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator